Substance P TFA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

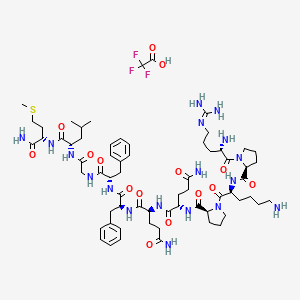

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N18O13S.C2HF3O2/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70;3-2(4,5)1(6)7/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71);(H,6,7)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUBUMANGKVTGH-HDKZLILXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H99F3N18O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1461.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Substance P TFA and its function in neuroscience

An In-Depth Technical Guide to Substance P TFA and its Function in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

Substance P (SP) is an undecapeptide neuropeptide, belonging to the tachykinin family, with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[1] It is a key mediator in the transmission of pain signals and is involved in neurogenic inflammation.[2] In the central nervous system (CNS), Substance P acts as a neurotransmitter and a neuromodulator, playing a significant role in mood, anxiety, stress, and nausea.[1][3]

This compound refers to the trifluoroacetate salt of Substance P. Peptides are often isolated and purified using high-performance liquid chromatography (HPLC) with solvents containing trifluoroacetic acid. The resulting peptide is a salt with the trifluoroacetate counterion, which enhances the stability and solubility of the peptide, making it suitable for research applications.[4] For experimental purposes, this compound is typically a lyophilized powder that should be stored at -20°C.[5]

Core Functions in Neuroscience

Substance P exerts its diverse effects primarily through its high-affinity G protein-coupled receptor, the neurokinin-1 receptor (NK1R).[6][7] It also shows lower affinity for NK2 and NK3 receptors.[7] The functions of Substance P in neuroscience are widespread and include:

-

Nociception (Pain Transmission): Substance P is a primary neurotransmitter in the afferent pathways that transmit pain signals from the periphery to the spinal cord and brain.[2][8] It is released from the terminals of sensory nerves in response to noxious stimuli and excites neurons in the dorsal horn of the spinal cord.[2][9]

-

Neurogenic Inflammation: Upon release from sensory nerve endings in peripheral tissues, Substance P can induce vasodilation, increase vascular permeability, and attract immune cells, contributing to local inflammatory responses.[2]

-

Mood and Anxiety Disorders: The Substance P/NK1R system is implicated in the regulation of stress, anxiety, and depression. High concentrations of Substance P and NK1R are found in brain regions associated with emotional processing.

-

Emesis (Vomiting): The NK1R is a key target in the chemoreceptor trigger zone of the brainstem, and NK1R antagonists are effective antiemetic agents, particularly for chemotherapy-induced nausea and vomiting.[6]

Quantitative Data: Receptor Binding and Functional Potency

The interaction of Substance P with its receptors and its functional effects have been quantified in various experimental systems.

| Parameter | Value | Cell/Tissue Type | Reference |

| Binding Affinity (Kd) | |||

| [3H]Substance P to NK1R | 0.33 ± 0.13 nM | Transfected CHO cells expressing rat NK1R | [10] |

| Functional Potency (EC50) | |||

| Ca2+ Mobilization | ~0.5 nM (5 x 10⁻¹⁰ M) | Transfected rat KNRK cells | [11] |

| cAMP Accumulation | ~0.5 nM (5 x 10⁻¹⁰ M) | Transfected rat KNRK cells | [11] |

| Ca2+ Mobilization | 18.8 µM | Rat spiral ganglion neurons | [12][13] |

| Ca2+ Mobilization (-log EC50) | 8.5 ± 0.3 M | NK1R-expressing HEK293 cells | [14] |

| cAMP Accumulation (-log EC50) | 7.8 ± 0.1 M | NK1R-expressing HEK293 cells | [14] |

Signaling Pathways of Substance P

Substance P binding to the NK1R activates multiple intracellular signaling pathways through the coupling of different G proteins, primarily Gq/11 and Gs.[3][6]

Gq/11-Mediated Pathway (Phospholipase C)

The canonical signaling pathway for Substance P involves the activation of the Gq/11 family of G proteins.[4][15]

This pathway leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][15] This cascade results in a variety of cellular responses, including neuronal depolarization and changes in gene expression.[15]

Gs-Mediated Pathway (Adenylate Cyclase)

Substance P can also activate the Gs family of G proteins, leading to the stimulation of adenylate cyclase and the production of cyclic AMP (cAMP).[3][11]

The subsequent activation of Protein Kinase A (PKA) can modulate the activity of various downstream targets, including ion channels and transcription factors.[16]

Experimental Protocols

The following are representative protocols for studying the effects of this compound in both in vitro and in vivo settings.

In Vitro: Calcium Imaging in Cultured Neurons

This protocol describes how to measure changes in intracellular calcium in response to Substance P in cultured dorsal root ganglion (DRG) neurons.

Materials:

-

Primary DRG neuron culture

-

Glass coverslips

-

Recording buffer (e.g., 135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.45)[17]

-

Fura-2/AM calcium indicator[17]

-

This compound stock solution

-

Fluorescence microscope with ratiometric imaging capabilities[17]

Procedure:

-

Cell Culture: Culture DRG neurons on poly-L-lysine coated glass coverslips.

-

Dye Loading: Incubate the cultured neurons in recording buffer containing 4 µM Fura-2/AM for 30 minutes at 37°C.[17]

-

Washing: Gently wash the cells with fresh recording buffer to remove excess dye.

-

Imaging Setup: Mount the coverslip onto an imaging chamber on a fluorescence microscope.

-

Baseline Recording: Acquire baseline ratiometric images of calcium signals by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Stimulation: Perfuse the cells with a known concentration of this compound (e.g., 1-10 µM).[13]

-

Data Acquisition: Continuously record the ratiometric images to capture the change in intracellular calcium concentration following Substance P application.

-

Data Analysis: Analyze the 340/380 nm fluorescence ratio over time. An increase in this ratio corresponds to an increase in intracellular calcium.

In Vivo: Acetic Acid-Induced Writhing Test in Mice

This protocol is a common behavioral assay to assess the pro-nociceptive effects of Substance P or the analgesic potential of NK1R antagonists.

Materials:

-

Male mice (e.g., C57BL/6J)

-

This compound solution

-

Vehicle control (e.g., sterile saline)

-

0.6% acetic acid solution[18]

-

Observation chambers

-

Syringes and needles for injection

Procedure:

-

Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

-

Grouping: Randomly assign mice to different treatment groups (e.g., vehicle control, Substance P).

-

Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal or intrathecal injection). Dosing will vary based on the study design.

-

Waiting Period: After administration, place the mice in individual observation chambers and wait for a specific period (e.g., 15-30 minutes) for the compound to take effect.

-

Induction of Writhing: Inject 0.6% acetic acid intraperitoneally (typically 10 µl/g body weight).[18]

-

Observation: Immediately after the acetic acid injection, start a timer and count the number of writhes (a characteristic stretching and constriction of the abdomen and hind limbs) over a defined period (e.g., 20 minutes).[18]

-

Data Analysis: Compare the mean number of writhes in the Substance P-treated group to the vehicle control group. An increase in writhing indicates a pro-nociceptive effect.

Conclusion

This compound is a critical tool for investigating the multifaceted roles of this neuropeptide in neuroscience. Its functions in pain, inflammation, and mood are mediated through complex signaling pathways, primarily involving the NK1R and the activation of Gq/11 and Gs proteins. The experimental protocols outlined provide a framework for researchers to explore the cellular and behavioral effects of Substance P, contributing to a deeper understanding of its physiological and pathological significance and aiding in the development of novel therapeutics targeting the Substance P/NK1R system.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. research.fsu.edu [research.fsu.edu]

- 6. NK1 (substance P) receptor [escholarship.org]

- 7. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substance P and pain chronicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multiple intracellular signaling pathways of the neuropeptide substance P receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Substance P mobilizes intracellular calcium and activates a nonselective cation conductance in rat spiral ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substance P’s Impact on Chronic Pain and Psychiatric Conditions—A Narrative Review [mdpi.com]

- 16. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Calcium Increase and Substance P Release Induced by the Neurotoxin Brevetoxin-1 in Sensory Neurons: Involvement of PAR2 Activation through Both Cathepsin S and Canonical Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pain persists in mice lacking both Substance P and CGRPα signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Substance P TFA in Nociceptive Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), a member of the tachykinin family of neuropeptides, is a critical mediator in the transmission of pain signals (nociception) within the central and peripheral nervous systems.[1][2] Its interaction with the neurokinin-1 (NK1) receptor on dorsal horn neurons of the spinal cord initiates a cascade of intracellular events, leading to neuronal sensitization and enhanced pain perception.[3] This technical guide provides an in-depth exploration of the mechanism of action of Substance P, with a focus on Substance P trifluoroacetate (TFA), the common salt form used in research. It includes a summary of quantitative data, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways and experimental workflows.

Introduction to Substance P and the NK1 Receptor

Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2.[2] In the context of pain, it is released from the central terminals of primary afferent nociceptors in the dorsal horn of the spinal cord in response to noxious stimuli.[4][5] The biological effects of Substance P are primarily mediated through its high-affinity binding to the NK1 receptor, a G-protein coupled receptor (GPCR).[6][7]

Substance P TFA: In research settings, Substance P is often supplied as a trifluoroacetate (TFA) salt. TFA is a counterion used in the purification of synthetic peptides and helps to improve their stability and solubility. It is generally accepted that the TFA salt does not interfere with the biological activity of the peptide in in-vitro and in-vivo experimental models.[8]

Mechanism of Action in Pain Pathways

The binding of Substance P to the NK1 receptor on postsynaptic dorsal horn neurons triggers a signaling cascade that leads to increased neuronal excitability and the phenomenon of central sensitization, a key component of chronic pain states.[5]

NK1 Receptor Activation and Downstream Signaling

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit of its associated heterotrimeric G-protein.[9] This initiates the following key signaling events:

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[10] This increase in intracellular calcium is a critical event in neuronal activation.

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).[9]

-

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activation: The increase in intracellular calcium also leads to the activation of CaMKII.

Modulation of Neuronal Excitability

The activation of PKC and CaMKII has several downstream effects that collectively increase the excitability of the dorsal horn neuron:

-

Phosphorylation of NMDA Receptors: PKC and CaMKII can phosphorylate the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor involved in synaptic plasticity. This phosphorylation enhances the receptor's activity, leading to increased calcium influx and a more robust response to glutamate.[4]

-

Increased Neuronal Firing Rate: The overall effect of this signaling cascade is a reduction in the threshold for neuronal activation and an increase in the frequency of action potential firing in response to subsequent stimuli.[11] This hyperexcitability is a hallmark of central sensitization.

Quantitative Data on Substance P and NK1 Receptor Interaction

The following table summarizes key quantitative data related to the interaction of Substance P with the NK1 receptor.

| Parameter | Value | Species/System | Reference |

| EC50 for NK1 Receptor Internalization (in vivo) | 171 µM | Rat | [12] |

| EC50 for NK1 Receptor Internalization (in vitro) | 14.28 nM | Rat Spinal Cord Cultures | [12] |

| EC50 for Calcium Mobilization (in vitro) | 15.7 nM | Rat Spinal Cord Cultures | [12] |

| Substance P Concentration in Dorsal Horn (Noxious Stimulation) | Graded release with stimulus intensity | Rat | [4] |

| Increase in C-fiber-evoked response (Windup) | 187 ± 21% | Rat | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Substance P on pain pathways.

In Vitro Calcium Imaging

This protocol allows for the visualization of changes in intracellular calcium concentration in cultured dorsal horn neurons in response to Substance P application.

Materials:

-

Primary dorsal horn neuron culture

-

Fluo-4 AM calcium indicator dye

-

This compound

-

Hanks' Balanced Salt Solution (HBSS)

-

Microscope with fluorescence imaging capabilities

Procedure:

-

Culture dorsal horn neurons on glass-bottom dishes.

-

Prepare a loading solution of 5 µM Fluo-4 AM in HBSS.

-

Remove the culture medium and wash the cells twice with HBSS.

-

Incubate the cells with the Fluo-4 AM loading solution for 30 minutes at 37°C in the dark.

-

Wash the cells three times with HBSS to remove excess dye.

-

Mount the dish on the microscope stage and acquire a baseline fluorescence reading.

-

Prepare a stock solution of this compound and dilute to the desired final concentration in HBSS.

-

Add the Substance P solution to the cells and immediately begin recording the change in fluorescence intensity over time.

-

Analyze the data by measuring the peak fluorescence change relative to the baseline.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to record the electrical activity of individual dorsal horn neurons and assess the effect of Substance P on their excitability.

Materials:

-

Spinal cord slices from rodents

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pipette fabrication

Procedure:

-

Prepare acute spinal cord slices (300-400 µm thick) from a rodent.

-

Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Visualize a neuron in the dorsal horn (laminae I-V) using differential interference contrast (DIC) microscopy.

-

Fabricate a patch pipette with a resistance of 3-6 MΩ and fill it with an appropriate internal solution.

-

Approach the selected neuron with the patch pipette and form a giga-ohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline spontaneous and evoked synaptic activity in current-clamp or voltage-clamp mode.

-

Bath apply this compound at a known concentration to the aCSF.

-

Record the changes in membrane potential, firing frequency, and synaptic currents.

-

Analyze the data to determine the effect of Substance P on neuronal excitability.[13]

In Vivo Behavioral Pain Assays

These protocols assess the pain-related behaviors in rodents following the administration of Substance P.

4.3.1. Formalin Test: This test measures the response to a persistent chemical noxious stimulus.

Materials:

-

Rodents (rats or mice)

-

This compound

-

5% Formalin solution

-

Intrathecal injection setup

Procedure:

-

Administer this compound via intrathecal injection to the lumbar spinal cord.

-

After a predetermined time, inject 50 µl of 5% formalin into the plantar surface of the hind paw.

-

Immediately place the animal in an observation chamber.

-

Record the amount of time the animal spends licking, biting, or flinching the injected paw over a 60-minute period.

-

The response is typically biphasic: an early phase (0-5 min) representing direct nociceptor activation and a late phase (15-60 min) reflecting inflammatory pain and central sensitization.[14]

-

Compare the behavioral responses between Substance P-treated and control animals.[15]

4.3.2. Hot Plate Test: This test measures the latency to a thermal noxious stimulus.

Materials:

-

Rodents (rats or mice)

-

This compound

-

Hot plate apparatus set to a constant temperature (e.g., 55°C)

-

Intrathecal injection setup

Procedure:

-

Administer this compound via intrathecal injection.

-

At a specific time point after injection, place the animal on the hot plate.

-

Measure the latency (in seconds) for the animal to exhibit a pain response (e.g., licking a paw, jumping).

-

A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

Compare the response latencies between Substance P-treated and control groups.[16][17]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.

Caption: Substance P Signaling Pathway in a Dorsal Horn Neuron.

Caption: Experimental Workflow for In Vitro Calcium Imaging.

Caption: General Workflow for In Vivo Behavioral Pain Assays.

Conclusion

Substance P, acting through the NK1 receptor, plays a pivotal role in the central mechanisms of pain transmission and sensitization. Understanding its intricate signaling pathway is crucial for the development of novel analgesic therapies. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the function of Substance P in nociception and to evaluate the potential of NK1 receptor antagonists as therapeutic agents for the management of chronic pain.

References

- 1. ovid.com [ovid.com]

- 2. Substance P - Wikipedia [en.wikipedia.org]

- 3. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Noxious Cutaneous Thermal Stimuli Induce a Graded Release of Endogenous Substance P in the Spinal Cord: Imaging Peptide ActionIn Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. researchgate.net [researchgate.net]

- 7. jneurology.com [jneurology.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]

- 11. Effects of substance P on neurones in the dorsal horn of the spinal cord of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Contribution of Substance P and Neurokinin A to Spinal Cord Neurokinin-1 Receptor Signaling in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubcompare.ai [pubcompare.ai]

- 14. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intrathecal co-administration of substance P and NMDA augments nociceptive responses in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Role of Substance P Trifluoroacetate in Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurogenic inflammation describes the inflammatory response initiated by the release of neuropeptides from sensory nerve endings. Substance P (SP), an undecapeptide of the tachykinin family, is a principal mediator of this process. This technical guide provides an in-depth examination of the role of Substance P trifluoroacetate (TFA), a common and stable salt form used in research, in driving neurogenic inflammation. We will explore its mechanism of action, key signaling pathways, and the experimental methodologies used to investigate its effects. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, immunology, and drug development.

Introduction to Substance P and Neurogenic Inflammation

Substance P (SP) is a neuropeptide that functions as a neurotransmitter and neuromodulator.[1] It is widely distributed throughout the central and peripheral nervous systems and is also expressed by various non-neuronal cells, including immune cells.[1] SP exerts its biological effects by binding to neurokinin (NK) receptors, with the highest affinity for the neurokinin-1 receptor (NK1R).[2] The activation of NK1R by SP is a critical event in the initiation and propagation of neurogenic inflammation.

Neurogenic inflammation is characterized by the classic signs of inflammation—redness, swelling, heat, and pain—but is triggered by the release of neuropeptides from sensory neurons rather than by exogenous pathogens.[3] This process involves vasodilation, increased vascular permeability (plasma extravasation), and the recruitment and activation of immune cells, such as mast cells and leukocytes.[3][4]

Substance P Trifluoroacetate (TFA): In experimental settings, Substance P is frequently used as its trifluoroacetate (TFA) salt. TFA is a counter-ion introduced during the purification of synthetic peptides by high-performance liquid chromatography (HPLC).[5] While generally considered inert, it is crucial for researchers to be aware that TFA itself can potentially influence cellular responses in some experimental systems.[6][7] However, for the purposes of this guide, "Substance P TFA" will be considered as the standard active form of Substance P used in the cited research.

Mechanism of Action: Substance P and the NK1 Receptor

The pro-inflammatory effects of Substance P are primarily mediated through its high-affinity binding to the NK1 receptor, a G-protein coupled receptor (GPCR).[2] The binding of SP to NK1R initiates a cascade of intracellular signaling events that vary depending on the cell type.

Key Signaling Pathways

Upon activation by Substance P, the NK1 receptor couples to G proteins, leading to the activation of several downstream signaling pathways:

-

Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: Substance P signaling activates multiple MAPK pathways, including the extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK) pathways. These pathways are crucial for the transcriptional regulation of pro-inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB) Pathway: SP can induce the activation of the transcription factor NF-κB, a master regulator of inflammatory responses. This leads to the increased expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules.[8]

Cellular Targets and Effects

Substance P exerts its effects on a variety of cell types involved in the inflammatory response:

-

Endothelial Cells: SP induces vasodilation and increases vascular permeability, leading to plasma extravasation and edema.[3]

-

Mast Cells: SP is a potent activator of mast cells, causing their degranulation and the release of histamine, proteases, and pro-inflammatory cytokines like TNF-alpha.[9][10]

-

Immune Cells: SP can modulate the function of various immune cells, including lymphocytes and macrophages, and promote the recruitment of leukocytes to the site of inflammation.[11]

-

Keratinocytes: In the skin, SP can activate keratinocytes to produce inflammatory mediators.[12]

Quantitative Data on this compound-Induced Neurogenic Inflammation

The following tables summarize quantitative data from various studies investigating the effects of Substance P. It is important to note that experimental conditions, such as cell type, species, and assay methods, can influence the observed values.

Table 1: In Vitro Effects of Substance P on Inflammatory Mediator Release

| Cell Type | Substance P Concentration | Mediator Measured | Fold/Percent Change | Reference |

| Murine Mast Cell Line (CFTL12) | 10 µM | TNF-alpha | Dose-dependent increase | [9] |

| Human Keratinocytes | 10⁻⁵ M | IL-1alpha | Significant transient increase | [12] |

| Human Keratinocytes | 10⁻⁵ M | IL-1beta | Significant transient increase | [12] |

| Human Keratinocytes | 10⁻⁵ M | IL-8 | Significant transient increase | [12] |

| Human Keratinocytes | 10⁻⁵ M | TNF-alpha | Detected after 48h | [12] |

| Human Mesenteric Preadipocytes (from UC patients) | Not Specified | IL-2, IL-17A, RANTES, PDGF-BB, MIP-1β, CSF-2 | Increased release | [13] |

Table 2: In Vitro Effects of Substance P on Cell Surface Marker Expression

| Cell Type | Substance P Concentration | Marker Measured | Fold/Percent Change | Duration | Reference |

| Human Keratinocytes | 10⁻⁷ M and 10⁻⁵ M | ICAM-1 | Slight but significant increase | 24h and 48h | [12] |

Table 3: In Vivo Effects of Substance P in Animal Models

| Animal Model | Substance P Dose | Effect Measured | Observation | Reference |

| Rat | Intraplantar injection (25µg/50µl) | Mast cell degranulation | Extensive degranulation at 1, 3, and 6 hours | [14] |

| Rat | Intradermal injection | Cutaneous plasma extravasation | Dose-dependent increase | [15] |

| Rat | Intramuscular injection | Edema formation | Significant swelling | [16] |

Experimental Protocols

This section provides an overview of common experimental protocols used to study the role of Substance P in neurogenic inflammation.

In Vitro Cell Culture Experiments

Objective: To investigate the direct effects of Substance P on specific cell types.

General Protocol:

-

Cell Culture: Culture the target cells (e.g., mast cells, keratinocytes, endothelial cells) in appropriate media and conditions until they reach the desired confluency.

-

Starvation (Optional): In some cases, cells are serum-starved for a period (e.g., 24 hours) to reduce basal signaling activity.

-

This compound Treatment: Prepare fresh solutions of this compound in a suitable vehicle (e.g., sterile water or buffer). Add this compound to the cell cultures at various concentrations (e.g., 10⁻⁹ to 10⁻⁵ M).[17] Include a vehicle-only control.

-

Incubation: Incubate the cells for a specified period (e.g., from minutes to 48 hours), depending on the endpoint being measured.

-

Endpoint Analysis:

-

Cytokine/Chemokine Release: Collect the cell culture supernatant and measure the concentration of inflammatory mediators using ELISA or multiplex bead arrays.[12]

-

Gene Expression: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes.

-

Protein Expression/Signaling Pathway Activation: Lyse the cells and perform Western blotting to detect the expression and phosphorylation status of key signaling proteins (e.g., p-ERK, p-p38).

-

Cell Surface Marker Expression: Use flow cytometry to quantify the expression of cell surface markers like ICAM-1.[12]

-

Mast Cell Degranulation: Measure the release of beta-hexosaminidase or histamine into the supernatant.

-

In Vivo Animal Models

Objective: To study the integrated physiological response to Substance P in a living organism.

4.2.1. Induction of Neurogenic Inflammation

-

Direct Injection: Intradermal, subcutaneous, or intramuscular injection of this compound to a specific site (e.g., paw, ear, or specific muscle).[15][16]

-

Capsaicin Model: Capsaicin, the pungent component of chili peppers, can be used to stimulate the release of endogenous Substance P from sensory nerve endings.[16]

4.2.2. Measurement of Inflammatory Parameters

-

Plasma Extravasation (Evans Blue Assay):

-

Anesthetize the animal.

-

Inject Evans blue dye intravenously. The dye binds to albumin in the blood.

-

Inject this compound or another inflammatory stimulus into the tissue of interest.

-

After a set time, perfuse the animal to remove intravascular dye.

-

Excise the tissue, and extract the extravasated Evans blue dye using a solvent (e.g., formamide).

-

Quantify the amount of dye spectrophotometrically. The amount of dye is proportional to the degree of plasma extravasation.[18]

-

-

Edema Measurement: Measure the thickness or volume of the inflamed tissue (e.g., paw) using calipers or a plethysmometer at various time points after this compound injection.[16]

-

Leukocyte Infiltration: Perfuse the animal and excise the inflamed tissue. Process the tissue for histology and perform immunohistochemistry or immunofluorescence to identify and quantify infiltrated immune cells (e.g., neutrophils, mast cells).[19]

-

Mast Cell Degranulation: Process tissue sections with toluidine blue stain to visualize mast cells and assess their degranulation state.[14]

Visualizing Substance P Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.

Caption: this compound signaling through the NK1 receptor.

Caption: In vitro experimental workflow for studying this compound effects.

Caption: In vivo experimental workflow for neurogenic inflammation.

Conclusion and Future Directions

This compound is an indispensable tool for investigating the mechanisms of neurogenic inflammation. Its ability to potently activate the NK1 receptor and trigger a cascade of pro-inflammatory events in various cell types makes it a cornerstone of research in this field. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the complex role of Substance P in both physiological and pathological inflammatory processes.

Future research should continue to explore the intricate signaling networks activated by Substance P in different cellular contexts. A deeper understanding of these pathways will be crucial for the development of novel therapeutic strategies targeting neurogenic inflammation in a range of diseases, including chronic pain, asthma, and inflammatory bowel disease. Furthermore, the development of more specific NK1R antagonists and a clearer understanding of the potential off-target effects of TFA will enhance the precision of these investigations. This will ultimately pave the way for more effective treatments for conditions driven by neurogenic inflammation.

References

- 1. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Substance P in Secondary Pathophysiology after Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substance P induces degranulation of mast cells and leukocyte adhesion to venular endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. genscript.com [genscript.com]

- 7. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Substance P selectively activates TNF-alpha gene expression in murine mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substance P signaling controls mast cell activation, degranulation, and nociceptive sensitization in a rat fracture model of complex regional pain syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuropeptide substance P and the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Substance P and keratinocyte activation markers: an in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substance P Mediates Proinflammatory Cytokine Release From Mesenteric Adipocytes in Inflammatory Bowel Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substance P Signaling Controls Mast Cell Activation, Degranulation, and Nociceptive Sensitization in a Rat Fracture Model of Complex Regional Pain Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Substance P-induced cutaneous plasma extravasation in rats is mediated by NK-1 tachykinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Substance P does not play a critical role in neurogenic inflammation in the rat masseter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of substance P on growth of fibroblast-like cells derived from bile duct: an in vitro cell culture study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pain persists in mice lacking both Substance P and CGRPα signaling [elifesciences.org]

- 19. Substance P induces granulocyte infiltration through degranulation of mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Substance P TFA in Mood and Anxiety Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an eleven-amino-acid neuropeptide of the tachykinin family, has emerged as a significant modulator of affective behaviors, playing a crucial role in the pathophysiology of mood and anxiety disorders.[1] This technical guide provides an in-depth overview of the involvement of Substance P, particularly its trifluoroacetate (TFA) salt, in this area of research. It details the underlying neurobiology, summarizes key experimental findings, and provides protocols for relevant preclinical models.

Substance P exerts its biological effects primarily through the high-affinity neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR) widely distributed in brain regions implicated in stress and emotion, such as the amygdala, hypothalamus, and periaqueductal gray.[2][3] The activation of the SP-NK1R system has been linked to anxiogenic and depressive-like behaviors, while the antagonism of this system has shown therapeutic potential.[4][5]

This guide is intended for researchers and professionals in drug development, offering a comprehensive resource on the mechanisms of SP, methodologies for its study, and quantitative data from key experiments.

The Substance P-NK1 Receptor Signaling Pathway

The binding of Substance P to the NK1 receptor initiates a cascade of intracellular signaling events. As a GPCR, the NK1R is coupled to Gq/11 and Gs proteins.[6][7] Activation of these G-proteins leads to the stimulation of downstream effector enzymes and the generation of second messengers.

The primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[7] Concurrently, activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[8]

These kinases, PKA and PKC, phosphorylate a variety of intracellular proteins, including ion channels and transcription factors, ultimately leading to changes in neuronal excitability and gene expression that underpin the behavioral effects of Substance P.[9][10]

The Role of Trifluoroacetate (TFA) Salt

Substance P is often supplied as a trifluoroacetate (TFA) salt, a byproduct of the peptide purification process using reverse-phase high-performance liquid chromatography (HPLC). It is crucial for researchers to be aware that the TFA counter-ion itself can have biological effects. Studies have shown that TFA can modulate the function of certain receptors, such as the glycine receptor, and in some contexts, affect cell proliferation.[11] While direct comparative studies of Substance P TFA versus other salt forms in mood and anxiety models are limited, the potential for confounding effects exists. Therefore, it is recommended to use the lowest effective concentration of the peptide and to include appropriate vehicle controls that account for the presence of TFA. For in vivo studies, this compound is typically dissolved in a sterile, physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS).[12]

Experimental Protocols in Mood and Anxiety Research

A variety of behavioral paradigms in rodents are utilized to investigate the role of Substance P in mood and anxiety.

Elevated Plus-Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiogenic compounds typically decrease the time spent and the number of entries into the open arms.

Detailed Protocol:

-

Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) elevated above the floor (e.g., 50 cm).

-

Animals: Adult male rats or mice are commonly used.

-

Procedure:

-

Administer this compound or vehicle via the desired route (e.g., intracerebroventricularly, or directly into a specific brain region like the amygdala).

-

After a predetermined pretreatment time (e.g., 5-15 minutes), place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute session.

-

Record the number of entries into and the time spent in the open and closed arms using an automated tracking system or by a trained observer blind to the treatment groups.

-

-

Data Analysis: The primary measures are the percentage of time spent in the open arms and the percentage of open arm entries relative to the total number of arm entries. A decrease in these parameters is indicative of an anxiogenic-like effect. The total number of arm entries can be used as a measure of general locomotor activity.

Forced Swim Test (FST)

The FST is a common behavioral test used to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce this immobility time.

Detailed Protocol:

-

Apparatus: A transparent cylinder (e.g., 25 cm height, 10 cm diameter) filled with water (e.g., 23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Animals: Adult male mice or rats.

-

Procedure:

-

Administer this compound or vehicle.

-

Place the animal in the water-filled cylinder for a 6-minute session.

-

Record the entire session. Immobility is typically scored during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep its head above water.

-

-

Data Analysis: The primary measure is the duration of immobility. An increase in immobility time is interpreted as a depressive-like behavior.

Fear-Potentiated Startle (FPS)

The FPS paradigm is a model of conditioned fear. An acoustic startle reflex is potentiated in the presence of a conditioned stimulus (e.g., a light) that has been previously paired with an aversive unconditioned stimulus (e.g., a footshock).

Detailed Protocol:

-

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a grid floor for footshock delivery. A load cell or accelerometer detects the animal's startle response.

-

Animals: Adult male rats.

-

Procedure:

-

Training Phase: The animal is placed in the chamber and presented with multiple pairings of a conditioned stimulus (CS; e.g., a light) and an unconditioned stimulus (US; e.g., a mild footshock).

-

Testing Phase: After a delay (e.g., 24 hours), the animal is returned to the chamber. This compound or vehicle is administered. The acoustic startle stimulus is presented alone or preceded by the CS.

-

-

Data Analysis: The startle amplitude is measured. Fear-potentiated startle is calculated as the difference in startle amplitude between trials with the CS and trials without the CS. An increase in this difference suggests an anxiogenic-like effect.[13][14][15][16][17]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key studies investigating the effects of Substance P in rodent models of anxiety.

Table 1: Effects of Intra-Amygdala Microinjection of Substance P in the Elevated Plus-Maze in Rats [4][18][19]

| Treatment Group | Dose (pmol) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) |

| Vehicle (aCSF) | - | 35 ± 5 | 40 ± 6 |

| Substance P | 0.1 | 18 ± 3 | 25 ± 4 |

| Substance P | 1.0 | 15 ± 4 | 22 ± 5 |

| Substance P | 10 | 32 ± 7 | 38 ± 8 |

| SP (1 pmol) + NK1 Antagonist (100 pmol) | - | 33 ± 6# | 37 ± 7# |

*p < 0.05 vs. Vehicle; #p < 0.05 vs. Substance P (1 pmol)

Table 2: Effects of Intracerebroventricular (i.c.v.) Injection of Substance P Analogs in the Elevated Plus-Maze in Rats [5]

| Treatment Group | Dose (pmol) | % Time in Open Arms | % Open Arm Entries |

| Vehicle | - | ~40% | ~45% |

| Substance P (1-11) | 10 | Decreased | Decreased |

| Substance P fragment (6-11) | 10 | Decreased | Decreased |

| Substance P fragment (1-7) | 10 | No significant change | No significant change |

| Substance P free acid (SPfa) | 1 | Decreased | Decreased |

| Substance P free acid (SPfa) | 10 | Decreased | Decreased |

Table 3: Effects of Substance P on the Acoustic Startle Response in Rats [3]

| Treatment | Dose (nmol, into PnC) | % Change in Startle Amplitude |

| Substance P | 0.0005 | ~ +20% |

| Substance P | 0.005 | ~ +50% |

| Substance P | 0.05 | ~ +80% |

| Substance P | 1 | ~ +120% |

Conclusion

Substance P and its interaction with the NK1 receptor represent a critical pathway in the neurobiology of mood and anxiety disorders. The experimental models and data presented in this guide provide a framework for researchers to investigate this system further. The anxiogenic and depressive-like effects of Substance P administration in preclinical models are well-documented, and the development of NK1 receptor antagonists continues to be an area of interest for novel therapeutic strategies. Careful consideration of experimental design, including the potential influence of the TFA salt and appropriate vehicle controls, is essential for obtaining robust and reproducible data in this promising field of research.

References

- 1. Exploring GPCR signaling pathway networks as cancer therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biolife-publisher.it [biolife-publisher.it]

- 3. Substance P is involved in the sensitization of the acoustic startle response by footshocks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Neuronal cAMP/PKA Signaling and Energy Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ionotropic and Metabotropic Receptors, Protein Kinase A, Protein Kinase C, and Src Contribute to C-Fiber-Induced ERK Activation and cAMP Response Element-Binding Protein Phosphorylation in Dorsal Horn Neurons, Leading to Central Sensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoroacetate is an allosteric modulator with selective actions at the glycine receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Substance P in the Amygdala, Ventromedial Hypothalamus and Periaqueductal Gray on Fear Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Substance P excites GABAergic neurons in the mouse central amygdala through neurokinin 1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studies on the pharmacology of fluoroacetate; effects on the central nervous systems of dogs and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacological analysis of fear-potentiated startle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. med-associates.com [med-associates.com]

- 18. Substance P in the medial amygdala: emotional stress-sensitive release and modulation of anxiety-related behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Substance P in the medial amygdala: Emotional stress-sensitive release and modulation of anxiety-related behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Function of Substance P in the Peripheral Nervous System: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a critical neurotransmitter and neuromodulator in the peripheral nervous system (PNS).[1][2] Released from the terminals of primary afferent sensory neurons, SP plays a fundamental role in nociception and is a key driver of neurogenic inflammation. Its high-affinity interaction with the neurokinin-1 receptor (NK1R), a G protein-coupled receptor, initiates a cascade of intracellular signaling events that mediate its diverse physiological and pathological effects.[1][3] This document provides an in-depth examination of the function of Substance P in the PNS, presenting key quantitative data, detailed experimental protocols for its study, and visualizations of its core signaling pathways and mechanisms of action.

Core Functions of Substance P in the Periphery

Substance P is synthesized in the cell bodies of dorsal root ganglia (DRG) neurons and transported to both central and peripheral nerve terminals.[4] While its role in the central nervous system is well-documented, its functions in the periphery are equally crucial, particularly in pain and inflammation.

Nociception and Pain Transmission

Substance P is a key molecule in the transmission of pain signals.[2][5] It is co-released with other neurotransmitters, like glutamate, from C-fiber sensory nerves in response to intense noxious stimuli.[2][6] In the periphery, SP acts to sensitize nociceptors, lowering their activation threshold and thereby contributing to hyperalgesia (an increased sensitivity to pain).[7][8] This sensitization occurs through the modulation of various ion channels on sensory neurons, leading to increased neuronal excitability.[8] The intensity of the noxious stimulus often correlates with the firing rate of nociceptors and the amount of Substance P released.[9]

Neurogenic Inflammation

Neurogenic inflammation is a localized inflammatory response triggered by the release of neuropeptides from sensory nerve endings, with Substance P being a primary mediator.[2][10] This process is independent of the classical immune response, although it extensively interacts with it. Upon release in peripheral tissues like the skin, joints, and viscera, SP exerts powerful effects on local blood vessels and immune cells.[2][11]

Key effects include:

-

Vasodilation: SP is a potent vasodilator, an effect dependent on nitric oxide release from the endothelium via NK1R activation.[2]

-

Increased Vascular Permeability: It increases the permeability of post-capillary venules, leading to plasma extravasation and edema.

-

Immune Cell Modulation: SP acts as a chemoattractant for immune cells and stimulates the release of pro-inflammatory mediators. For example, it can trigger histamine release from mast cells and cytokine expression from various immune cells, creating a positive feedback loop that amplifies the inflammatory cascade.[10][12][13]

Substance P Signaling Pathways

Substance P exerts its effects by binding to the NK1 receptor, which can couple to multiple G proteins to initiate distinct downstream signaling cascades.[1][14][15] The primary pathway involves Gαq, with a secondary pathway involving Gαs.

Gαq/11-PLC Pathway

The canonical and most prominent signaling pathway for SP-NK1R is mediated by the Gαq/11 protein.[16][17]

-

Activation: Binding of SP to the NK1R induces a conformational change, leading to the activation of the associated Gαq protein.

-

PLC Activation: Gαq activates Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG and elevated Ca2+ levels synergistically activate Protein Kinase C (PKC).

-

PKC proceeds to phosphorylate numerous downstream targets, including ion channels and transcription factors, leading to neuronal sensitization and pro-inflammatory gene expression.[18]

-

Gαs-Adenylate Cyclase Pathway

In addition to Gq coupling, the SP-NK1R complex can also signal through Gαs proteins.[15][16]

-

Activation: SP binding to NK1R activates the Gαs protein.

-

Adenylate Cyclase Activation: Gαs stimulates the enzyme Adenylate Cyclase.

-

cAMP Production: Adenylate Cyclase converts ATP into cyclic adenosine monophosphate (cAMP).

-

PKA Activation: cAMP activates Protein Kinase A (PKA), which phosphorylates various cellular substrates to modulate cellular function. Interactions between SP and the extracellular loops of the NK1R are reportedly required for potent Gs signaling.[16][17]

References

- 1. Distribution of neuropeptides in dorsal root ganglia of the rat; substance P, somatostatin and calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peripheral substance P and neurokinin-1 receptors have a role in inflammatory and neuropathic orofacial pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance P: does it produce analgesia or hyperalgesia? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Time Course of Substance P Expression in Dorsal Root Ganglia Following Complete Spinal Nerve Transection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Substance P in nociceptive sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substance P and peripheral inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ion Channels Involved in Substance P-Mediated Nociception and Antinociception [mdpi.com]

- 9. Substance P release and neurokinin 1 receptor activation in the rat spinal cord increases with the firing frequency of C-fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Interaction of the substance P receptor antagonist RP 67580 with the rat brain NK1 receptor expressed in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substance P - Wikipedia [en.wikipedia.org]

- 12. unibiotech.in [unibiotech.in]

- 13. mdpi.com [mdpi.com]

- 14. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. Substance P inhibits natural killer cell cytotoxicity through the neurokinin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Substance P TFA: A Technical Guide on its Role as a Neurotransmitter and Neuromodulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide of the tachykinin family, is a pivotal neurotransmitter and neuromodulator in both the central and peripheral nervous systems. This technical guide provides an in-depth exploration of Substance P, with a specific focus on the trifluoroacetate (TFA) salt form commonly used in research. It details its mechanism of action through the neurokinin-1 receptor (NK1R), downstream signaling cascades, and its multifaceted roles in pain, inflammation, and mood regulation. This document also addresses the critical technical considerations of using SP TFA in experimental settings, including potential artifacts introduced by the TFA counter-ion and protocols for its removal. Detailed experimental methodologies and quantitative data are presented to support researchers in the accurate design and interpretation of their studies.

Introduction to Substance P

Substance P is an 11-amino acid neuropeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. It is widely distributed throughout the central and peripheral nervous systems and is implicated in a vast array of physiological and pathological processes. As a neurotransmitter, SP is released from the terminals of specific sensory nerves and transmits information between neurons. In its neuromodulatory role, it can alter the excitability of neurons and the efficacy of synaptic transmission, often in concert with other neurotransmitters like glutamate and serotonin.

The Significance of the Trifluoroacetate (TFA) Salt

Synthetic peptides, including Substance P, are commonly purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with trifluoroacetic acid (TFA) as an ion-pairing agent. Consequently, the final lyophilized product is often a TFA salt. It is crucial for researchers to be aware that the TFA counter-ion can have its own biological effects. Studies have shown that TFA can be cytotoxic at certain concentrations and may alter the secondary structure, solubility, and overall biological activity of the peptide. For sensitive in vitro and in vivo experiments, it is often recommended to exchange the TFA salt for a more biologically compatible one, such as hydrochloride or acetate.

The Neurokinin-1 Receptor (NK1R): The Primary Target of Substance P

Substance P exerts most of its biological effects through high-affinity binding to the neurokinin-1 receptor (NK1R), a member of the G-protein coupled receptor (GPCR) superfamily. There are two isoforms of the NK1R: a full-length form (407 amino acids) and a truncated form (311 amino acids). The full-length receptor is predominantly expressed in the central nervous system, while the truncated form is more common in peripheral tissues and exhibits a lower binding affinity for Substance P.

Upon binding of Substance P, the NK1R undergoes a conformational change, leading to the activation of intracellular signaling pathways. The receptor-ligand complex is then internalized, which is a key step in signal termination and receptor recycling.

Signaling Pathways of Substance P / NK1R

The activation of NK1R by Substance P initiates a cascade of intracellular events, primarily through the coupling to Gq and Gs proteins.

Gq-Protein Coupled Pathway

The predominant signaling pathway activated by the SP-NK1R interaction is through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

The increase in intracellular calcium and the activation of PKC lead to a variety of downstream cellular responses, including neuronal excitation, smooth muscle contraction, and the release of inflammatory mediators.

Gs-Protein Coupled Pathway

In addition to Gq coupling, the SP-NK1R complex can also couple to Gs proteins, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which can phosphorylate various downstream targets, influencing gene transcription and other cellular processes.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The activation of NK1R can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) pathway. This pathway is crucial for regulating cell proliferation, differentiation, and survival. The activation of the MAPK pathway by Substance P is thought to be mediated by both Gq/PKC and Gs/PKA signaling.

Signaling Pathway Diagrams

Quantitative Data

The following tables summarize key quantitative parameters for Substance P and its interaction with the NK1R.

Table 1: Binding Affinities of Substance P and Related Ligands for NK1R

| Ligand | Receptor Source | Kd (nM) | Ki (nM) | Reference |

| [3H]Substance P | Rat brain NK1R expressed in CHO cells | 0.33 ± 0.13 | ||

| Substance P | Human NK1R | 0.1 - 1 | ||

| Aprepitant (NK1R antagonist) | Human NK1R | ~1 | ||

| [Sar9,Met(O2)11]-SP (agonist) | Human NK1R | ~0.1 |

Table 2: Functional Potency of Substance P

| Assay | Cell/Tissue Type | EC50 (nM) | Measured Effect | Reference |

| IP3 Accumulation | HEK293 cells expressing NK1R | ~1 | Stimulation of phosphoinositide hydrolysis | |

| Cation Permeability | Neuroblastoma x glioma hybrid cells | ~10 (in presence of serotonin) | Increased [14C]guanidinium uptake | |

| Neuronal Depolarization | Mouse central amygdala neurons | ~300 | Membrane depolarization | |

| Inhibition of NK cell cytotoxicity | YTS NK cell line | 1000 (1µM) | ~20% inhibition of cytotoxicity |

Detailed Experimental Protocols

Protocol for TFA Removal from Substance P (HCl Exchange)

This protocol is adapted from standard peptide handling procedures to minimize potential interference from TFA in biological assays.

-

Dissolution: Dissolve the this compound peptide in sterile, distilled water to a concentration of 1 mg/mL.

-

Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.

-

Incubation: Allow the solution to stand at room temperature for a minimum of 1 minute to facilitate counter-ion exchange.

-

Freezing: Flash-freeze the solution using liquid nitrogen.

-

Lyophilization: Lyophilize the frozen sample overnight until all the liquid has been removed.

-

Repetition: For optimal TFA removal, re-dissolve the lyophilized peptide in the same volume of 2-10 mM HCl, freeze, and lyophilize again. Repeat this cycle at least two more times.

-

Final Reconstitution: After the final lyophilization, reconstitute the peptide in the desired experimental buffer.

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of Substance P or its analogs to the NK1R.

-

Membrane Preparation: Homogenize cells or tissues expressing NK1R in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membranes several times by resuspension and centrifugation.

-

Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 0.1% BSA, and protease inhibitors).

-

Incubation: In a 96-well plate, combine the cell membranes, a radiolabeled ligand (e.g., [3H]Substance P), and varying concentrations of the unlabeled competitor (Substance P or other test compounds).

-

Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps to measure the effects of Substance P on neuronal excitability.

-

Slice Preparation: Prepare acute brain slices from the region of interest (e.g., amygdala, spinal cord) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

Recording Chamber: Transfer a slice to a recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated aCSF at a controlled temperature (e.g., 32-34°C).

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ. Fill the pipette with an intracellular solution containing, for example, K-gluconate, KCl, HEPES, EGTA, Mg-ATP, and Na-GTP, adjusted to the appropriate pH and osmolarity.

-

Cell Targeting and Sealing: Under visual guidance, approach a neuron with the patch pipette while applying positive pressure. Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Recording:

-

Current-Clamp: Record the resting membrane potential and firing properties of the neuron in response to current injections. Bath-apply Substance P at various concentrations and record any changes in membrane potential, input resistance, and action potential firing frequency.

-

Voltage-Clamp: Clamp the neuron at a specific holding potential (e.g., -70 mV) and record postsynaptic currents. Apply Substance P and observe any induced inward or outward currents.

-

-

Data Analysis: Analyze the recorded traces to quantify changes in neuronal properties before, during, and after the application of Substance P.

Conclusion

This compound is a powerful tool for investigating the intricate roles of this neuropeptide in the nervous system and beyond. Its function as a neurotransmitter and neuromodulator, primarily through the NK1R, activates complex signaling cascades that are fundamental to processes such as pain perception, neurogenic inflammation, and the regulation of mood and anxiety. For professionals in research and drug development, a thorough understanding of its mechanisms of action, coupled with meticulous experimental design that accounts for the potential influence of the TFA counter-ion, is paramount for generating reliable and translatable data. The protocols and quantitative data provided in this guide serve as a comprehensive resource to facilitate further discoveries in the field of tachykinin research and the development of novel therapeutics targeting the Substance P/NK1R system.

The Role of Substance P TFA in Epithelial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), a neuropeptide of the tachykinin family, has emerged as a significant modulator of various physiological and pathological processes, including inflammation, wound healing, and cell proliferation. This technical guide provides an in-depth exploration of the role of Substance P trifluoroacetate (TFA), a common salt form of SP used in research, in stimulating the proliferation of epithelial cells. This document outlines the key signaling pathways, presents quantitative data from various studies, and offers detailed experimental protocols for investigating the proliferative effects of Substance P TFA.

Core Mechanism of Action: NK-1 Receptor-Mediated Signaling

Substance P exerts its biological effects primarily through binding to its high-affinity receptor, the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR). The interaction between Substance P and NK-1R on epithelial cells initiates a cascade of intracellular signaling events that ultimately drive cell proliferation. The primary signaling pathways implicated in this process are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, both of which can lead to the activation of the transcription factor NF-κB.

Quantitative Effects of Substance P on Epithelial Cell Proliferation

The proliferative effect of Substance P on epithelial cells is dose- and time-dependent, and can be influenced by the presence of other growth factors. The following tables summarize quantitative data from various studies.

| Cell Type | Substance P Concentration | Duration of Treatment | Observed Effect on Proliferation | Citation |

| Corneal & Lens Epithelial Cells | 1 pM | 5 days | Stimulation of DNA synthesis | [1] |

| Lens Epithelial Cells | 1-2 pM | Not Specified | Stimulation of cell growth (synergistic with insulin) | [1] |

| Corneal & Lens Epithelial Cells | ~10 µM | 40 hours | No significant stimulation of DNA synthesis | [1] |

| Pancreatic Ductal Cells | 10⁻¹ µM | 72 hours | Increased number of Ki67 positive cells (21.34 ± 1.89% vs. 16.17 ± 1.04% in control) | [2] |

| Rat Intestinal Epithelial Cells (IEC-6) | 10⁻⁹ mol/L | 6 hours | Increased cell migration from 50 to 73 cells/mm | [3] |

| Co-treatment | Cell Type | Substance P Concentration | Co-treatment Agent & Concentration | Observed Synergistic Effect | Citation |

| Insulin | Lens Epithelial Cells | 1-2 pM | Not Specified | Synergistic stimulation of cell growth | [1] |

| Calcitonin Gene-Related Peptide (CGRP) | Corneal & Lens Epithelial Cells | Not Specified | 0.025 µM | Synergistic stimulation of DNA synthesis | [1] |

| Insulin-like Growth Factor-1 (IGF-1) | Rabbit Corneal Epithelium | Not Specified | Not Specified | Synergistic stimulation of epithelial migration | [4] |

Signaling Pathways in Detail

The binding of Substance P to the NK-1R activates downstream signaling cascades that are crucial for cell proliferation.

PI3K/Akt Signaling Pathway

Activation of the PI3K/Akt pathway is a key event in SP-induced epithelial cell proliferation. Upon SP binding, the G-protein-coupled NK-1R activates PI3K, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B), leading to its phosphorylation and activation. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and proliferation.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling route activated by Substance P. The activation of NK-1R can lead to the activation of the Ras-Raf-MEK-ERK cascade. Activated ERK (extracellular signal-regulated kinase) translocates to the nucleus and phosphorylates transcription factors that regulate the expression of genes involved in cell proliferation.

Crosstalk and NF-κB Activation

There is significant crosstalk between the PI3K/Akt and MAPK/ERK pathways. Both pathways can converge on the activation of the transcription factor NF-κB, which plays a crucial role in regulating the expression of genes involved in cell proliferation and survival.

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of Substance P's role in epithelial cell proliferation are provided below.

Experimental Workflow Overview

The general workflow for investigating the proliferative effects of Substance P on epithelial cells involves cell culture, treatment with Substance P, and subsequent analysis of cell proliferation using various assays.

Protocol 1: MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Epithelial cells

-

This compound

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed epithelial cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in serum-free medium.

-

Remove the culture medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium without SP).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

Protocol 2: BrdU Incorporation Assay

This assay directly measures DNA synthesis by detecting the incorporation of the thymidine analog, bromodeoxyuridine (BrdU), into the DNA of proliferating cells.

Materials:

-

Epithelial cells cultured on coverslips or in microplates

-

This compound

-

BrdU labeling solution (10 µM)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

Denaturation solution (e.g., 2N HCl)

-

Neutralization solution (e.g., 0.1 M sodium borate buffer, pH 8.5)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Anti-BrdU primary antibody

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Culture and treat cells with this compound as described in the MTT assay protocol.

-

Two to four hours before the end of the treatment period, add BrdU labeling solution to the culture medium and incubate.

-

Wash the cells twice with PBS.

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization solution for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Denature the DNA by incubating the cells in denaturation solution for 30 minutes at room temperature.

-